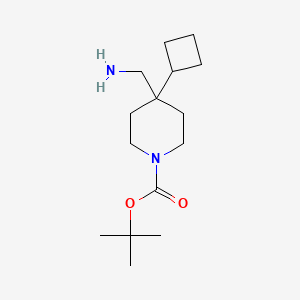

Tert-butyl 4-(aminomethyl)-4-cyclobutylpiperidine-1-carboxylate

Description

Tert-butyl 4-(aminomethyl)-4-cyclobutylpiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and a cyclobutyl ring attached to a piperidine core

Properties

IUPAC Name |

tert-butyl 4-(aminomethyl)-4-cyclobutylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-9-7-15(11-16,8-10-17)12-5-4-6-12/h12H,4-11,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGLENPPRJYVKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CN)C2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(aminomethyl)-4-cyclobutylpiperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine core, followed by the introduction of the cyclobutyl and aminomethyl groups. The tert-butyl group is often introduced through a tert-butyl carbamate protecting group.

Formation of Piperidine Core: The piperidine core can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

Introduction of Cyclobutyl Group: The cyclobutyl group can be introduced via alkylation reactions using cyclobutyl halides under basic conditions.

Introduction of Aminomethyl Group: The aminomethyl group can be introduced through reductive amination reactions using formaldehyde and a suitable amine source.

Protection with Tert-butyl Carbamate: The final step involves the protection of the amine group with tert-butyl carbamate to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(aminomethyl)-4-cyclobutylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce functional groups like hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols or amines.

Substitution: Nucleophilic substitution reactions can be carried out using halides or other electrophiles to introduce different substituents on the piperidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halides, alkylating agents, and other electrophiles under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(aminomethyl)-4-cyclobutylpiperidine-1-carboxylate is primarily utilized in medicinal chemistry for its potential therapeutic applications. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Targeted Protein Degradation (PROTACs)

This compound serves as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are designed for targeted protein degradation. The incorporation of rigidity into the linker region can significantly influence the three-dimensional orientation of the degrader and enhance ternary complex formation, optimizing drug-like properties .

Neuropharmacology

Research indicates that derivatives of this compound may exhibit neuroprotective effects. For example, studies have shown that related compounds can moderate protective activity in astrocytes stimulated with amyloid beta, suggesting potential applications in neurodegenerative diseases like Alzheimer's .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Step 1 : Formation of the piperidine ring.

- Step 2 : Introduction of the tert-butyl and aminomethyl groups through nucleophilic substitution reactions.

- Step 3 : Carboxylation to yield the final product.

These steps are crucial for achieving high purity and yield, which are essential for subsequent biological testing.

Preliminary studies suggest that this compound may interact with neurotransmitter receptors. Understanding these interactions is vital for assessing its therapeutic potential.

Binding Affinity

Research on binding affinity to various receptors is ongoing, with initial data indicating potential interactions that could lead to pharmacological applications. Further studies are necessary to elucidate the specific mechanisms involved.

Case Study 1: Alzheimer’s Disease Research

A study explored the effects of related compounds on neuroprotection against amyloid beta-induced toxicity in astrocytes. The results demonstrated that these compounds could modulate cellular responses, pointing towards their potential use in treating Alzheimer's disease .

Case Study 2: PROTAC Development

In a recent investigation into PROTACs, this compound was identified as a critical component in enhancing the efficacy of targeted protein degradation strategies. This application highlights its significance in modern therapeutic approaches aimed at selective protein modulation .

Mechanism of Action

The mechanism of action of tert-butyl 4-(aminomethyl)-4-cyclobutylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

4-Amino-1-Boc-piperidine: A similar compound with a piperidine core and a tert-butyl carbamate protecting group.

tert-Butyl 4-aminomethylbenzoate: Another compound with a tert-butyl group and an aminomethyl group attached to a benzene ring.

Uniqueness

Tert-butyl 4-(aminomethyl)-4-cyclobutylpiperidine-1-carboxylate is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties

Biological Activity

Tert-butyl 4-(aminomethyl)-4-cyclobutylpiperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C14H24N2O2

- Molecular Weight : 252.36 g/mol

The compound exhibits biological activity primarily through the modulation of neurotransmitter systems and potential inhibition of certain enzymes involved in cellular signaling pathways. It has been noted for its interaction with receptors and enzymes that are critical in various physiological processes.

Target Enzymes and Receptors

- Neurotransmitter Receptors : The compound may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin.

- Enzyme Inhibition : Preliminary studies suggest that it could inhibit enzymes related to metabolic pathways, potentially affecting cell proliferation and survival.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its effects on cell viability, apoptosis, and biochemical pathways.

Cell Viability and Apoptosis

Research indicates that this compound can induce apoptosis in specific cancer cell lines. For instance, studies have shown a significant reduction in cell viability in MDA-MB-231 breast cancer cells when treated with the compound, suggesting its potential as an anticancer agent.

| Cell Line | Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|---|

| MDA-MB-231 | 10 | 62 | 38 |

| A549 (Lung Cancer) | 20 | 55 | 45 |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability, which is crucial for its therapeutic efficacy. Studies indicate rapid absorption and distribution within biological systems, with a half-life conducive to sustained activity.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Breast Cancer Model : In a study involving MDA-MB-231 cells, treatment with the compound resulted in a significant increase in apoptotic markers compared to untreated controls.

- Neuroprotective Effects : In models of neurodegeneration, the compound demonstrated protective effects on neuronal cells against oxidative stress-induced damage.

Q & A

Q. Critical Reaction Conditions :

- Temperature : Elevated temperatures (60–100°C) for coupling reactions.

- Catalysts : Pd catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps.

- Purification : Silica gel column chromatography (hexane/ethyl acetate gradients) is essential for isolating the pure product .

Basic: What safety protocols are mandatory when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Ventilation : Ensure adequate airflow to prevent inhalation of dust/aerosols.

- Waste Disposal : Collect organic waste in designated containers for incineration by licensed facilities .

- Emergency Measures : For skin contact, wash immediately with soap/water. For eye exposure, irrigate for 15+ minutes and seek medical help .

Intermediate: How is this compound characterized using spectroscopic and chromatographic techniques?

Methodological Answer:

Analytical Workflow :

Validation : Cross-check NMR (¹H/¹³C) for cyclobutyl proton splitting patterns and Boc-group carbons .

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Employ SHELXT for phase determination via intrinsic phasing .

- Refinement : SHELXL refines anisotropic displacement parameters and validates H-bonding networks .

- Software : WinGX/ORTEP visualizes thermal ellipsoids and molecular packing .

Example : A 2020 study resolved cyclobutyl ring puckering (envelope vs. twist conformers) via SCXRD, confirming chair-like piperidine geometry .

Advanced: What strategies address discrepancies between theoretical and experimental spectroscopic data (e.g., NMR, MS)?

Methodological Answer:

- NMR Contradictions :

- Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies conformational exchange broadening signals.

- Solvent Polarity : Compare DMSO-d₆ vs. CDCl₃ spectra to assess hydrogen bonding or aggregation .

- MS Anomalies :

Advanced: How do hydrogen-bonding patterns influence its supramolecular assembly in solid-state structures?

Methodological Answer:

- Graph Set Analysis : Apply Etter’s rules to classify H-bond motifs (e.g., R₂²(8) rings).

- Packing Motifs : Piperidine NH groups often form chains via N-H···O=C interactions (2.8–3.0 Å), stabilizing crystal lattices .

- Thermal Stability : Strong H-bond networks correlate with higher melting points (e.g., 180–190°C) .

Case Study : A 2022 SCXRD study revealed interlinked H-bonded dimers, explaining the compound’s low solubility in apolar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.